molecular formula C16H27NO3 B12216273 Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- CAS No. 108639-47-0

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-

Cat. No.: B12216273
CAS No.: 108639-47-0
M. Wt: 281.39 g/mol
InChI Key: SIKCDYYXZNUJTI-UHFFFAOYSA-N
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Description

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is an organic compound with a complex structure It is a derivative of benzenamine, where the amine group is substituted with a 3-(2,2-diethoxyethoxy) group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- typically involves the reaction of benzenamine with 3-(2,2-diethoxyethoxy)chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Nitro derivatives of benzenamine.

    Reduction: Amine derivatives with reduced ethoxy groups.

    Substitution: Halogenated or thiolated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its role as a fluorescent probe or a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-chloro-4-(2,2-diethoxyethoxy)-: Similar structure with a chlorine substitution.

    Benzenamine, 2-(2,2-diethoxyethoxy)-: Similar structure with the ethoxy group at a different position.

Uniqueness

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

108639-47-0

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

3-(2,2-diethoxyethoxy)-N,N-diethylaniline

InChI

InChI=1S/C16H27NO3/c1-5-17(6-2)14-10-9-11-15(12-14)20-13-16(18-7-3)19-8-4/h9-12,16H,5-8,13H2,1-4H3

InChI Key

SIKCDYYXZNUJTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC(OCC)OCC

Origin of Product

United States

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